molecular formula C10H12N2O B7963495 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B7963495
M. Wt: 176.21 g/mol
InChI Key: LRZAEVXRGLACDE-UHFFFAOYSA-N
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Description

9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one: is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions. The process begins with the preparation of the starting materials, followed by the hydrogenation reaction under controlled conditions to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzazepines, ketones, and more saturated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzazepine
  • 2-Benzazepine
  • 3-Benzazepine

Comparison

Compared to other benzazepines, 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific amino substitution at the 9th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

9-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZAEVXRGLACDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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